6-chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
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Description
6-chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O3S and its molecular weight is 430.88. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
6-Chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a compound with potential biological activities, synthesized from building blocks like Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones. This synthesis pathway enables the production of benzothiazine 1,1-dioxides, which are pharmacologically relevant due to their biological, medicinal, and industrial applications (Fülöpová et al., 2015).
Potential Biological Activities
A series of 6-chloro-1,4,2-benzodithiazine 1,1-dioxide derivatives, including this compound, have been synthesized and shown remarkable activity on leukemia CCRF-CEM cell line, indicating potential anticancer properties. These derivatives also exhibited moderate activity against other cancer cell lines derived from various types of cancer, suggesting their potential in cancer therapy (Brzozowski & Sa̧zewski, 2005).
Chemical Modifications and Fluorination
The compound has been involved in studies focused on the fluorination process, such as the reaction with fluoroxytrifluoromethane, which leads to various derivatives. This research contributes to the understanding of chemical reactions and modifications that can be applied to similar compounds, enhancing their pharmacological properties or altering their biological activity (Barton et al., 1980).
properties
IUPAC Name |
6-chloro-4-(2-fluorophenyl)-2-[(2-methoxyphenyl)methyl]-1λ6,2,3-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c1-28-19-9-5-2-6-14(19)13-25-24-21(16-7-3-4-8-18(16)23)17-12-15(22)10-11-20(17)29(25,26)27/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPBVCTUWOVVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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